6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide
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Overview
Description
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2H-pyran-2-one with an amine source under acidic or basic conditions to form the desired carboxamide. The reaction can be catalyzed by various agents, including acids, bases, or transition metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research indicates potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-one: This compound is structurally similar but lacks the carboxamide group.
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: Another related compound with a similar core structure but different functional groups.
Uniqueness: 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxamide group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1034770-63-2 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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